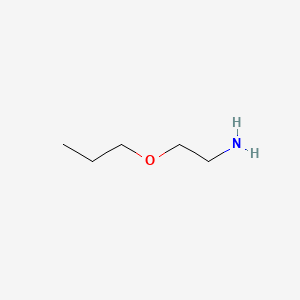
1-Chloro-1-cyclopentene
Overview
Description
1-Chloro-1-cyclopentene is an organic compound with the molecular formula C₅H₇Cl. It is a chlorinated derivative of cyclopentene, characterized by a chlorine atom attached to the first carbon of the cyclopentene ring.
Mechanism of Action
Target of Action
1-Chloro-1-cyclopentene is a chemical compound that primarily targets arylboronic acids, arylzinc reagents, and thiols . These targets play a crucial role in various chemical reactions, serving as the basis for the formation of different compounds.
Mode of Action
The interaction of this compound with its targets involves a cross-coupling reaction . This reaction is catalyzed by air-stable palladium complexes, which facilitate the interaction between this compound and its targets . The result of this interaction is the formation of styrene derivatives, biaryls, and thioethers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the interaction of this compound with arylboronic acids, arylzinc reagents, and thiols, leading to the formation of styrene derivatives, biaryls, and thioethers . The downstream effects of this pathway are the production of these compounds, which can be used in various chemical applications.
Pharmacokinetics
Itsmolecular weight is 102.562 , which may influence its bioavailability and distribution within a system
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of styrene derivatives, biaryls, and thioethers . These compounds are the direct result of the cross-coupling reaction between this compound and its targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of a catalyst (such as palladium complexes) can significantly affect the rate and efficiency of the cross-coupling reaction . Additionally, the concentration of the targets (arylboronic acids, arylzinc reagents, and thiols) can also impact the reaction .
Biochemical Analysis
Biochemical Properties
1-Chloro-1-cyclopentene plays a significant role in biochemical reactions, particularly in cross-coupling reactions. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which catalyze the formation of styrene derivatives, biaryls, and thioethers . The nature of these interactions involves the formation of carbon-carbon and carbon-sulfur bonds, which are crucial for the synthesis of various organic compounds.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium complexes. These interactions facilitate the formation of carbon-carbon and carbon-sulfur bonds, which are essential for the synthesis of various organic compounds . The compound may also act as an intermediate in other biochemical reactions, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound is known to be highly flammable and may degrade over time when exposed to heat or light . Long-term effects on cellular function have not been extensively studied, but its role in organic synthesis suggests that it may have significant implications for biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols . These reactions are catalyzed by palladium complexes and result in the formation of styrene derivatives, biaryls, and thioethers. The compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels.
Preparation Methods
1-Chloro-1-cyclopentene can be synthesized through several methods:
Synthetic Routes: One common method involves the chlorination of cyclopentene using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production: Industrially, this compound can be produced through the catalytic chlorination of cyclopentene in the presence of a suitable catalyst, such as iron(III) chloride.
Chemical Reactions Analysis
1-Chloro-1-cyclopentene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols, catalyzed by air-stable palladium complexes.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can be oxidized to form chlorinated cyclopentanones or reduced to form cyclopentane derivatives.
Scientific Research Applications
1-Chloro-1-cyclopentene has several applications in scientific research:
Comparison with Similar Compounds
1-Chloro-1-cyclopentene can be compared with other chlorinated cycloalkenes and cycloalkanes:
Similar Compounds: Compounds such as 1-chlorocyclopentane, 1-chlorocyclohexene, and 1-chlorocyclohexane share structural similarities with this compound.
Uniqueness: The presence of a double bond in this compound distinguishes it from its saturated counterparts, such as 1-chlorocyclopentane.
Properties
IUPAC Name |
1-chlorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIJZWQFDQKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239229 | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-29-0 | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-1-cyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



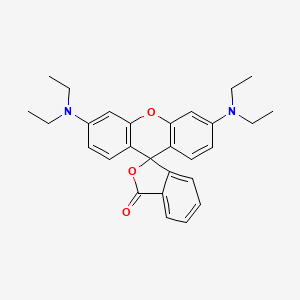
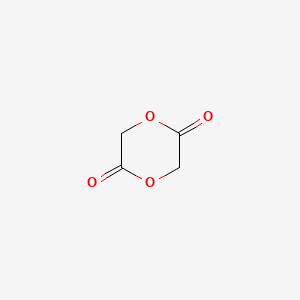
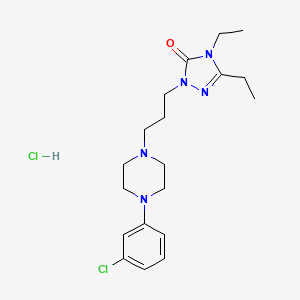
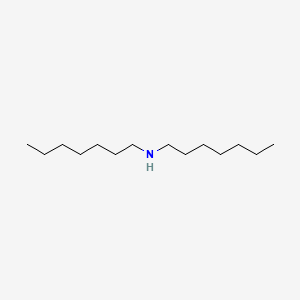
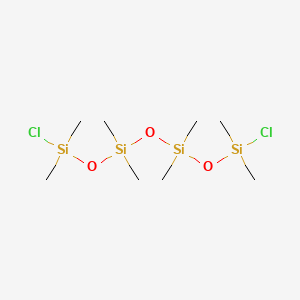
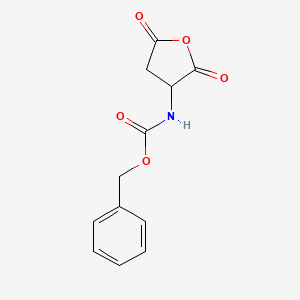
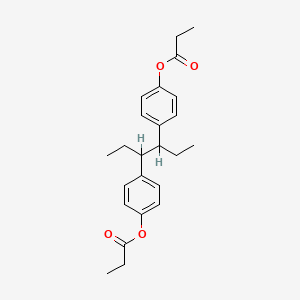




![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
